molecular formula C15H12BrFN2OS B1461734 2-(2-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide CAS No. 1211414-44-6

2-(2-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

Cat. No. B1461734
CAS RN: 1211414-44-6
M. Wt: 367.2 g/mol
InChI Key: DKNRYMPVFVIPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide” is a biochemical used for proteomics research . It has a CAS Number of 1211414-44-6 and a molecular weight of 367.24 . The IUPAC name is 2-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenol hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11FN2OS.BrH/c16-11-6-2-3-7-12(11)17-15-18-13(9-20-15)10-5-1-4-8-14(10)19;/h1-9,19H,(H,17,18);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a boiling point of 225-228°C . It’s typically stored at room temperature .

Scientific Research Applications

Structure-Fluorescence Relationships

Research into 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles, closely related to the specified compound, reveals that the presence of the 2′-amino group affects fluorescence quantum yields under both neutral and alkaline conditions. These studies suggest that intramolecular hydrogen bonds between the amino and hydroxyl groups play a significant role in the fluorescence properties of these compounds, with the potential for applications in the development of fluorescence probes and materials (Kammel et al., 2019).

Synthesis and Biological Activity

The synthesis pathways of related thiazole and thiadiazole derivatives, including efforts to create compounds with antimicrobial properties, have been extensively explored. For instance, the synthesis of thiazolo[3,2-b]-s-triazole derivatives from related compounds has shown potential antimicrobial activity, indicating that structural manipulation of the thiazole core can lead to significant biological effects (Mohan, 2002).

Anticancer and Neuroprotective Activities

Further investigations into derivatives of 1,3,4-thiadiazole, closely resembling the chemical structure , have revealed promising anticancer activities. These studies demonstrate the potential of these compounds to inhibit tumor cell proliferation and migration, while also exhibiting neuroprotective effects, suggesting a broad spectrum of therapeutic applications (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Fluorescence and Aggregation Effects

The unique fluorescence properties of 1,3,4-thiadiazoles, which share structural similarities with the compound of interest, have been the subject of detailed spectroscopic and theoretical studies. These compounds display dual fluorescence effects influenced by substituent structure, molecular aggregation, and pH, offering insights into the design of novel fluorescence probes for biological and medicinal applications (Budziak et al., 2019).

Corrosion Inhibition

Research into halogen-substituted thiazole derivatives, including those with fluorine atoms, has shown their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This suggests potential industrial applications for the compound , particularly in protecting metals from corrosion (Gong et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s often used in proteomics research , but the exact biological targets and pathways it affects may vary depending on the context of the experiment.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS.BrH/c16-11-6-2-3-7-12(11)17-15-18-13(9-20-15)10-5-1-4-8-14(10)19;/h1-9,19H,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNRYMPVFVIPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=CC=CC=C3F)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(2-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
Reactant of Route 4
Reactant of Route 4
2-(2-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
Reactant of Route 5
Reactant of Route 5
2-(2-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
Reactant of Route 6
Reactant of Route 6
2-(2-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.